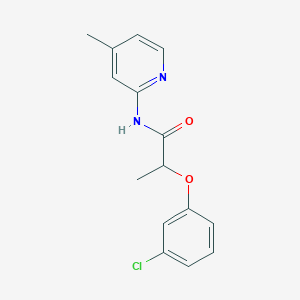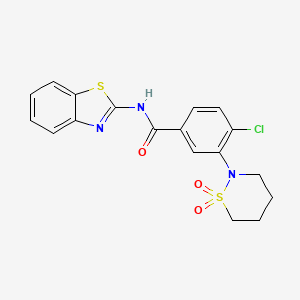
(4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that features a combination of piperazine, piperidine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via nucleophilic substitution reactions, often using chlorinated pyridazine derivatives.
Coupling with Piperazine: The benzylpiperazine moiety is coupled with the intermediate product through a condensation reaction, often facilitated by catalysts or activating agents.
Final Assembly: The final compound is assembled through a series of purification steps, including recrystallization and chromatography, to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with neurotransmitter receptors or enzymes, making it a candidate for neurological research.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating neurological disorders, given its structural similarity to known pharmacologically active molecules.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone involves its interaction with specific molecular targets. These may include neurotransmitter receptors, ion channels, or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone
- (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone stands out due to its specific substitution pattern on the piperidine ring. This unique arrangement can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26ClN5O |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H26ClN5O/c22-19-8-9-20(24-23-19)27-10-4-7-18(16-27)21(28)26-13-11-25(12-14-26)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,18H,4,7,10-16H2 |
InChI Key |
VZTKWCGCPQEXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10981590.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B10981596.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10981615.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10981624.png)
![1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B10981635.png)
![1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B10981638.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10981644.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B10981650.png)
![4-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-N-methylbenzamide](/img/structure/B10981656.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine](/img/structure/B10981660.png)

![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10981662.png)
![N-(1H-indol-5-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10981664.png)
